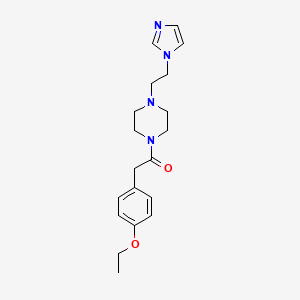
2-(Furan-2-yl)-5-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-5-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-5-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)-1,3,4-oxadiazole is not well understood. However, studies have shown that this compound exhibits good electron-transporting properties, making it a potential candidate for use in organic electronic devices.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(Furan-2-yl)-5-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)-1,3,4-oxadiazole. However, studies have shown that this compound exhibits good biocompatibility and low cytotoxicity, making it a potential candidate for use in biomedical applications.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-(Furan-2-yl)-5-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)-1,3,4-oxadiazole in lab experiments is its good solubility in various solvents. This property makes it easy to handle and use in various experiments. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the research and development of 2-(Furan-2-yl)-5-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)-1,3,4-oxadiazole. One of the potential directions is the use of this compound in the development of organic electronic devices such as organic solar cells and organic field-effect transistors. Another potential direction is the use of this compound in biomedical applications such as drug delivery systems and tissue engineering. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis of 2-(Furan-2-yl)-5-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)-1,3,4-oxadiazole can be achieved using different methods. One of the commonly used methods involves the reaction of furan-2-carboxylic acid hydrazide with 2-(trifluoromethyl)benzoyl chloride in the presence of a base. The reaction results in the formation of the intermediate product, which is then cyclized to form the final product.
Scientific Research Applications
2-(Furan-2-yl)-5-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)-1,3,4-oxadiazole has been studied for its potential applications in various fields. One of the significant applications of this compound is in the field of organic electronics. It has been found to exhibit good charge transport properties, making it a potential candidate for use in organic electronic devices such as organic field-effect transistors.
properties
IUPAC Name |
2-(furan-2-yl)-5-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F3N2O3/c18-17(19,20)11-5-2-1-4-10(11)12-7-8-14(24-12)16-22-21-15(25-16)13-6-3-9-23-13/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUUAURERFJCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C3=NN=C(O3)C4=CC=CO4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-5-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

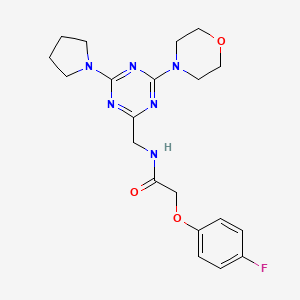
![6-(3,4-Dichlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2686512.png)

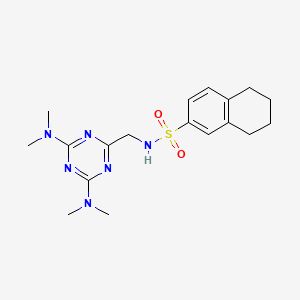
![Tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]azepane-1-carboxylate](/img/structure/B2686516.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2686517.png)
![4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2686520.png)
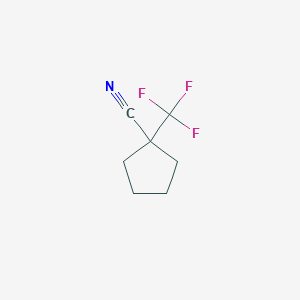

![3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one](/img/structure/B2686526.png)

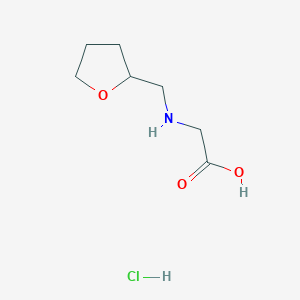
![2-(2-{[(acetyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine](/img/structure/B2686530.png)
